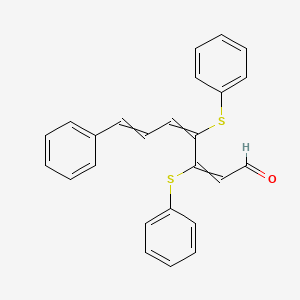

7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal is an organic compound with a complex structure that includes phenyl and phenylsulfanyl groups

Preparation Methods

The synthesis of 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal typically involves multi-step organic reactions. The synthetic route may include the formation of intermediate compounds, followed by the introduction of phenyl and phenylsulfanyl groups under specific reaction conditions. Industrial production methods would likely involve optimizing these steps for higher yield and purity.

Chemical Reactions Analysis

7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It can be used as a precursor for synthesizing more complex molecules.

Biology: It may have biological activity that can be explored for therapeutic purposes.

Medicine: Its unique structure could be investigated for drug development.

Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal include other phenyl and phenylsulfanyl-containing compounds. What sets it apart is its specific arrangement of these groups, which can result in unique chemical and physical properties. Examples of similar compounds include:

- 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienone

- 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienamine

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₁₈H₁₈S₂. The compound features a hepta-2,4,6-trienal backbone with two phenylsulfanyl groups attached to the third and fourth carbon atoms. Its structure contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which is linked to various diseases. A study demonstrated that the compound effectively scavenges free radicals and reduces oxidative damage in vitro.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives of hepta-2,4,6-trienals have shown cytotoxic effects against various cancer cell lines. In vitro assays reveal that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 18 | ROS generation leading to cell death |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vivo studies demonstrate that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests its utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The phenolic structure allows for effective electron donation to neutralize free radicals.

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing mitochondrial membrane permeability.

- Cytokine Modulation : It downregulates pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.

Case Studies

A notable case study involved the administration of a related compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers within the tumors.

Properties

CAS No. |

647010-39-7 |

|---|---|

Molecular Formula |

C25H20OS2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

7-phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal |

InChI |

InChI=1S/C25H20OS2/c26-20-19-25(28-23-16-8-3-9-17-23)24(27-22-14-6-2-7-15-22)18-10-13-21-11-4-1-5-12-21/h1-20H |

InChI Key |

HYUOIZDEOIAPGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C(=CC=O)SC2=CC=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.